1,8-Dihydroxy-3-methylxanthone
CAS No.: 106738-02-7
Cat. No.: VC0191041
Molecular Formula: C14H10O4
Molecular Weight: 242.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106738-02-7 |
|---|---|
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
1,8-Dihydroxy-3-methylxanthone is characterized by specific chemical and physical properties that define its identity and behavior in various systems. The compound features a xanthone core structure with specific substitutions that contribute to its unique properties.
Table 1: Basic Properties of 1,8-Dihydroxy-3-methylxanthone
| Property | Value |
|---|---|
| CAS Number | 106738-02-7 |
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.23 g/mol |
| Synonyms | 1,8-Dihydroxy-3-methyl-xanthen-9-one |
| PubChem Compound ID | 154724869 |
These properties establish the fundamental identity of 1,8-Dihydroxy-3-methylxanthone and provide a basis for understanding its chemical behavior and potential applications in various fields. The molecular formula and weight reflect its relatively simple structure, which nonetheless harbors significant biological potential due to the arrangement of its functional groups.
Structural Characteristics
The structure of 1,8-Dihydroxy-3-methylxanthone consists of a tricyclic scaffold comprising two phenyl rings connected through a pyrone ring, which is characteristic of the xanthone nucleus. The compound's distinctive features include two hydroxyl groups at positions 1 and 8, with the hydroxyl group at position 1 typically forming an intramolecular hydrogen bond with the adjacent carbonyl group.
This hydrogen bonding is particularly significant as it influences the chemical behavior of the compound, especially in terms of its reactivity and spectroscopic properties. The hydroxyl group at position 1 generally exhibits a characteristic downfield chemical shift in NMR studies due to this hydrogen bonding, with chemical shifts often appearing around 12-13 ppm, similar to what is observed in related compounds .
The methyl group at position 3 contributes to the asymmetric distribution of electron density across the molecule, which may influence its interaction with biological targets. The planarity of the xanthone core, combined with the specific distribution of hydroxyl groups, facilitates interactions with various biological molecules through hydrogen bonding and π-stacking, potentially contributing to its biological activities.
Natural Occurrence
Distribution in Plant Species
1,8-Dihydroxy-3-methylxanthone has been identified in various plant species, particularly within the genus Rhododendron. The compound belongs to a broader class of natural products that are widely distributed across different plant families. Xanthones generally occur in higher plants, particularly in the families Gentianaceae, Guttiferae, and Polygalaceae, where they serve as secondary metabolites with various ecological functions.
The biosynthesis of xanthones in plants typically involves the shikimate and acetate-malonate pathways, leading to the formation of the characteristic xanthone scaffold. The specific hydroxylation and methylation patterns observed in 1,8-Dihydroxy-3-methylxanthone result from the action of specialized enzymes that modify the basic xanthone structure in a species-specific manner.
In their natural context, xanthones like 1,8-Dihydroxy-3-methylxanthone are believed to play important roles in plant defense mechanisms against herbivores, pathogens, and environmental stressors. Their production may be constitutive or induced in response to specific threats, reflecting their importance in plant survival strategies .
Synthesis Methods
Synthetic Pathways
The synthesis of 1,8-Dihydroxy-3-methylxanthone typically involves the reaction of 6-hydroxysalicylic acid with 3,5-dihydroxytoluene. This synthesis follows a pattern similar to other substituted 1-hydroxy-3-methylxanthones, which can be prepared in one step with yields ranging from 33% to 76% .
The synthetic approach generally involves several key steps:
-
Selective substitution at the C4 position of 3,5-dihydroxytoluene by a substituted salicylic acid
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Dehydration and cyclization to form the xanthone structure
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Formation of intramolecular hydrogen bonds that stabilize the final product
According to research conducted on similar xanthone derivatives, the reaction proceeds through the formation of an intermolecular hydrogen bond, followed by substitution, dihydroxy dehydration, and cyclization to give the substituted 3-methyl-1-hydroxyxanthone .
Studies have shown that when 6-hydroxysalicylic acid reacts with 3,5-dihydroxytoluene, it specifically yields 1,8-dihydroxy-3-methylxanthone (compound 15 in some research protocols). The positioning of the hydroxyl groups in this product is notably stable, as both phenolic hydroxyl groups form intramolecular hydrogen bonds with the adjacent carbonyl group, preventing their conversion to methoxy groups during the synthesis process .
Reaction Conditions
The synthesis of 1,8-Dihydroxy-3-methylxanthone typically employs Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) under specific conditions:
Table 2: Typical Reaction Conditions for the Synthesis of 1,8-Dihydroxy-3-methylxanthone
| Parameter | Condition |
|---|---|
| Reagents | Phosphorus pentoxide (0.36 g, 2.5 mmol), Methanesulfonic acid (10 mL) |
| Starting Materials | 3,5-dihydroxytoluene (0.13 g, 1.0 mmol), 6-Hydroxysalicylic acid (1.0 mmol) |
| Temperature | Initial heating at 110°C, then reduced to 90°C for the reaction |
| Reaction Time | Several hours, monitored by thin-layer chromatography (TLC) |
| Purification | Filtration or extraction with ethyl acetate, followed by medium pressure preparative chromatography |
The reaction progress is typically monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is poured into iced water, and the crude product is either collected by filtration or extracted with ethyl acetate. After washing with water and drying, the product is purified using medium pressure preparative chromatography with an ethyl acetate/petroleum ether solvent system .
Biological Activities
| Biological Activity | Evidence from Related Compounds |
|---|---|
| Anti-inflammatory | Common property of many xanthone derivatives |
| Antimicrobial | Activity against various pathogenic microorganisms |
| Antitumor | Cytotoxicity against cancer cell lines including lung cancer A-549 cells |
| Anti-tyrosinase | Inhibitory effects on tyrosinase enzyme by hydroxylated xanthones |
| Anti-pancreatic lipase | Inhibition of pancreatic lipase activity observed in similar compounds |
| Antifungal | Activity against fungi such as Candida albicans |
Specifically, some structurally related compounds have demonstrated notable bioactivity profiles. For example, certain hydroxylated xanthones have shown obvious cytotoxicity against tumor cell lines, including lung cancer A-549 cells, Taxol-resistant lung cancer A549 cells, and hepatoma SMMC-7721 cells .
Additionally, some xanthone derivatives have exhibited anti-tyrosinase activity with varying degrees of inhibition, which suggests potential applications in hyperpigmentation disorders and cosmetic formulations. The anti-pancreatic lipase activity observed in some xanthones also points to possible applications in the management of obesity and related metabolic disorders .
Structure-Activity Relationships
Influence of Substitution Patterns
The biological activities of xanthones are strongly influenced by their substitution patterns, with the number and position of hydroxyl, methoxy, and methyl groups playing crucial roles in determining specific bioactivities. Understanding these structure-activity relationships is essential for predicting the potential activities of 1,8-Dihydroxy-3-methylxanthone and for designing more potent derivatives.
Research has shown that the hydroxylation pattern significantly affects the antioxidant activity of xanthones. For instance, the replacement of a hydroxyl group at the C3 position with a methyl group has been observed to enhance antioxidant activity in some cases. This is exemplified by the comparison between 1,3,5,6-tetrahydroxyxanthone and 1,5,6-trihydroxy-3-methylxanthone, where the latter showed improved antioxidant properties .
The position of hydroxyl groups also influences other biological activities. For example, hydroxyl groups at positions 1 and 8 of the xanthone scaffold have been associated with enhanced antimicrobial and antitumor activities in various studies. The presence of these groups in 1,8-Dihydroxy-3-methylxanthone suggests potential for such activities, though specific studies would be needed to confirm this.
Research Findings and Applications
Natural Product Chemistry
As a naturally occurring compound, 1,8-Dihydroxy-3-methylxanthone serves as an important model for studying the biosynthesis and ecological roles of xanthones in plants. Understanding its natural production and function could provide insights into plant defense mechanisms and secondary metabolite pathways .
The presence of this compound in specific plant species may also serve as a chemotaxonomic marker, contributing to the classification and identification of plants based on their chemical constituents. This aspect of xanthone research has implications for botany, ecology, and natural product discovery.
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